molecular formula C14H20N2O B14892854 n-Allyl-2-((3-ethylphenyl)amino)propanamide

n-Allyl-2-((3-ethylphenyl)amino)propanamide

Cat. No.: B14892854
M. Wt: 232.32 g/mol
InChI Key: LZLKWONHGPWXRN-UHFFFAOYSA-N
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Description

n-Allyl-2-((3-ethylphenyl)amino)propanamide is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol This compound is characterized by the presence of an allyl group, an ethyl-substituted phenyl ring, and a propanamide moiety

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-((3-ethylphenyl)amino)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, glycinates, and various nucleophiles. The reactions are typically carried out under mild conditions with high levels of diastereo- and enantio-control .

Major Products Formed

The major products formed from the reactions of this compound include vicinal diamino derivatives and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

n-Allyl-2-((3-ethylphenyl)amino)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Allyl-2-((3-ethylphenyl)amino)propanamide involves the formation of 2-aza-π-allyl palladium intermediates through C(sp3)–H activation of N-allyl imines. The subsequent nucleophilic attack by glycinates leads to the formation of vicinal diamino derivatives . The molecular targets and pathways involved in its mechanism of action are primarily related to its role in asymmetric allylic alkylation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Allyl-2-((3-ethylphenyl)amino)propanamide is unique due to its specific structure, which allows for high levels of diastereo- and enantio-control in asymmetric allylic alkylation reactions. This makes it a valuable compound in the synthesis of enantioenriched products and other functionalized derivatives .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(3-ethylanilino)-N-prop-2-enylpropanamide

InChI

InChI=1S/C14H20N2O/c1-4-9-15-14(17)11(3)16-13-8-6-7-12(5-2)10-13/h4,6-8,10-11,16H,1,5,9H2,2-3H3,(H,15,17)

InChI Key

LZLKWONHGPWXRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(C)C(=O)NCC=C

Origin of Product

United States

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